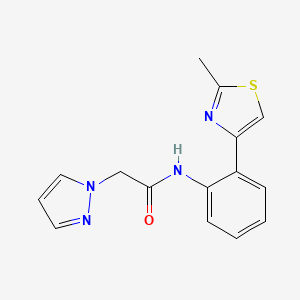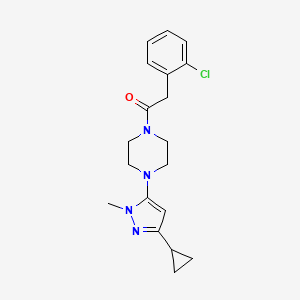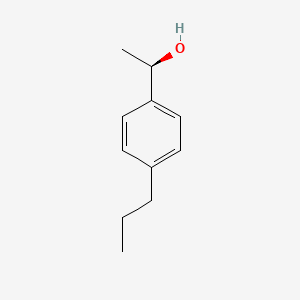
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic molecule that may be related to various research efforts in the development of pharmaceutical agents. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes , or for their inhibition effects on bacteria and algae . These studies suggest that the compound could potentially have interesting biological properties worth investigating.
Synthesis Analysis
The synthesis of related compounds typically involves the preparation of acetamide derivatives with various substituents on the phenyl and thiazol rings. For instance, a series of N-phenyl-(2-aminothiazol-4-yl)acetamides were prepared with different moieties, showing potent agonistic activity against β3-adrenergic receptors . The synthesis process often includes coupling reactions and may involve the use of specific solvents and reagents to achieve the desired product with high yield and purity .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic and computational methods. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . Computational methods such as DFT calculations have been used to optimize molecular structures and predict vibrational frequencies, which are then compared with experimental data .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl and thiazol rings. The presence of different functional groups can lead to various intermolecular interactions, such as hydrogen bonding, which can affect the compound's stability and reactivity . The bioactivity of these compounds, such as their agonistic activity on adrenergic receptors or inhibition effects on bacteria and algae, is also a result of their chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The crystal structure, as determined by X-ray diffraction, can reveal information about the compound's solid-state properties, such as unit-cell parameters and hydrogen bonding patterns . Theoretical calculations, such as those for the first hyperpolarizability, can indicate the potential of these compounds in nonlinear optics . Additionally, the solubility, melting point, and stability of these compounds can be assessed through thermogravimetric and differential thermal analysis .
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
One study investigated pyrazole-acetamide derivatives, closely related to N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, in the synthesis of Co(II) and Cu(II) coordination complexes. These complexes were characterized using various spectroscopic techniques and evaluated for their antioxidant activity using in vitro assays. The study revealed significant antioxidant activities for both the ligands and their complexes (Chkirate et al., 2019).
Antimicrobial Activities
Another research focused on the synthesis of novel thiazole derivatives, which share structural similarities with this compound. These derivatives were evaluated for their antimicrobial activities against various bacterial and fungal species. The study found that some compounds exhibited significant antimicrobial properties (Saravanan et al., 2010).
Anticancer Agents
A study on 5-methyl-4-phenyl thiazole derivatives, structurally related to the compound , assessed their potential as anticancer agents. The synthesized compounds were tested for their antitumor activities against human lung adenocarcinoma cells and other cell lines, showing selective cytotoxicity and inducing apoptosis in certain cases (Evren et al., 2019).
Computational and Pharmacological Evaluation
Research involving computational and pharmacological evaluations of heterocyclic novel derivatives, including pyrazole compounds, was conducted. This study focused on toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results indicated potential therapeutic applications for these compounds in various medical conditions (Faheem, 2018).
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-11-17-14(10-21-11)12-5-2-3-6-13(12)18-15(20)9-19-8-4-7-16-19/h2-8,10H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRPXJTKXLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)
![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)
![2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B3009727.png)


![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)
![2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3009735.png)

![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)